molecular formula C6H8O5 B1198116 2-Oxoadipic acid CAS No. 3184-35-8

2-Oxoadipic acid

Cat. No. B1198116
CAS RN: 3184-35-8
M. Wt: 160.12 g/mol
InChI Key: FGSBNBBHOZHUBO-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • Synthesis through Biological Pathways : A study by Zhang et al. (2014) described the use of Alcaligenes eutrophus H16's lactate dehydrogenase as a catalyst in the synthesis of adipic acid from 2-oxoadipate. This process combined the lysine synthetic pathway with the glutaconic acid production pathway.

Molecular Structure Analysis

  • Fluorometric Analysis : Shibata et al. (2011) demonstrated a method for determining 2-oxoadipic acid in human and animal urine using fluorometric analysis. The reaction involved 2-oxoadipic acid with 1,2-diamino-4,5-methylenebenzene in an acidic solution to produce a fluorescent derivative (Shibata, Yasui, Sano, & Fukuwatari, 2011).

Chemical Reactions and Properties

  • Role in Metabolic Pathways : The 2-oxo acid dehydrogenase complexes, which include 2-oxoadipic acid, have been shown to play a crucial role in intermediary metabolism within mitochondria, as discussed in a study by Yeaman (1989).

Physical Properties Analysis

  • Analytical Techniques : The physical properties of 2-oxoadipic acid can be analyzed using various techniques such as high-performance liquid chromatography (HPLC), as used in the study by Shibata et al. (Shibata, Yasui, Sano, & Fukuwatari, 2011).

Chemical Properties Analysis

  • Reactivity with Other Substances : A study by Boughton et al. (2008) examined the synthesis and reactivity of 4-oxo-heptenedioic acid analogues, providing insights into the chemical properties and reactivity of 2-oxoadipic acid analogues.

  • Involvement in Energy Production : Shibata (2018) reported that 2-oxo acids, including 2-oxoadipic acid, are key intermediates in energy production, especially in conditions like diabetes, where their urinary excretion patterns change significantly (Shibata, 2018).

Scientific Research Applications

Application 1: Fluorometric Determination of 2-Oxoadipic Acid

  • Summary of the Application : 2-Oxoadipic acid, a key metabolite of tryptophan and lysine, is used in a fluorometric determination method. This method is used to detect and measure the concentration of 2-Oxoadipic acid in human and experimental animal urine .
  • Methods of Application or Experimental Procedures : The 2-Oxoadipic acid reacts with 1,2-diamino-4,5-methylenebenzene in an acidic solution to produce a fluorescent derivative. The reaction product is then separated using a Tosoh ODS-80Ts column with 20 mmol/L of KH 2 PO 4 –K 2 HPO 4 buffer (pH 7.0) containing 26% methanol at a flow rate 0.8 mL/min .
  • Results or Outcomes : The limit of quantification was 1 pmol per injection, which is sufficiently sensitive for the determination of 2-oxoadipic acid in human and experimental animal urine .

Application 2: Intermediate in Metabolism of Lysine and Tryptophan

  • Summary of the Application : 2-Oxoadipic acid, also known as α-ketoadipic acid, is an intermediate in the metabolism of lysine and tryptophan . The conjugate base and carboxylate is 2-oxoadipate or α-ketoadipate, which is the biochemically relevant form .
  • Methods of Application or Experimental Procedures : This application doesn’t involve a specific experimental procedure, but rather, it’s a natural process that occurs in the body. The body metabolizes lysine and tryptophan, and 2-Oxoadipic acid is one of the intermediates that is formed during this process .
  • Results or Outcomes : The outcome of this process is the successful metabolism of lysine and tryptophan, which are essential amino acids. These amino acids are crucial for protein synthesis and other biological functions .

Application 3: Research on Mitochondrial Metabolite Transporters

  • Summary of the Application : 2-Oxoadipic acid is of interest for research on mitochondrial metabolite transporters . It is an important metabolite between the TCA cycle and lysine biosynthesis .
  • Methods of Application or Experimental Procedures : In this application, researchers would likely use techniques such as molecular biology, biochemistry, and cell biology to study how 2-Oxoadipic acid is transported within mitochondria .
  • Results or Outcomes : The outcomes of this research could provide valuable insights into the function of mitochondria, the energy-producing organelles in our cells .

Application 4: Selective Inhibition of 2-Oxoglutarate and 2-Oxoadipate Dehydrogenases

  • Summary of the Application : Phosphonate analogs of pyruvate and 2-oxoglutarate are established specific inhibitors of cognate 2-oxo acid dehydrogenases. The present work develops the application of this class of compounds to specific in vivo inhibition of 2-oxoglutarate dehydrogenase (OGDH) and its isoenzyme, 2-oxoadipate dehydrogenase (OADH) .
  • Methods of Application or Experimental Procedures : The isoenzymes-enriched preparations from the rat tissues with different expression of OADH and OGDH are used to characterize their interaction with 2-oxoglutarate (OG), 2-oxoadipate (OA) and the phosphonate analogs .
  • Results or Outcomes : The high-affinity sites for OA are affected the least by the C5 analog (succinyl phosphonate) and the most by the C7 one (adipoyl phosphonate). The opposite reactivity is inherent in both the low-affinity OA-binding sites and OG-binding sites .

properties

IUPAC Name

2-oxohexanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O5/c7-4(6(10)11)2-1-3-5(8)9/h1-3H2,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGSBNBBHOZHUBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)C(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20185702
Record name alpha-Ketoadipic acid
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Molecular Weight

160.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Oxoadipic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000225
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

2-Oxoadipic acid

CAS RN

3184-35-8
Record name 2-Oxoadipic acid
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Record name alpha-Ketoadipic acid
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Record name alpha-Ketoadipic acid
Source EPA DSSTox
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Record name 2-Oxo-hexanedioic acid
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Record name 2-OXOADIPIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BB72FKL1M2
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Record name Oxoadipic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000225
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

127 °C
Record name Oxoadipic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000225
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
394
Citations
K Shibata, M Yasui, M Sano… - Bioscience …, 2011 - academic.oup.com
… 2-Oxoadipic acid, a key metabolite of tryptophan and lysine, reacted with 1,2-diamino-4,5-… sensitive for the determination of 2-oxoadipic acid in human and experimental animal urine. …
Number of citations: 22 academic.oup.com
E Skoog, JH Shin, V Saez-Jimenez, V Mapelli… - Biotechnology …, 2018 - Elsevier
… acid, which is elongated to 2-oxoadipic acid by means of the Aks … While the resulting 2-oxoadipic acid is subsequently … lysine degradation to yield 2-oxoadipic acid is described and …
Number of citations: 125 www.sciencedirect.com
AC Sewell, J Herwig, H Bohles… - Journal of inherited …, 1999 - search.proquest.com
… kmol/mmol creatinine) together with increased 2-oxoadipic acid (59 mmol/ mol creatine) and 2… Maximal urinary levels of 2-oxoadipic acid were 263 mmol/mol creatinine 1.5 h after lysine …
Number of citations: 3 search.proquest.com
T Polen, M Spelberg, M Bott - Journal of Biotechnology, 2013 - Elsevier
Adipic acid is the most important commercial aliphatic dicarboxylic acid in the chemical industry and is primarily used for the production of nylon-6,6 polyamide. The current adipic acid …
Number of citations: 262 www.sciencedirect.com
BA Barshop, WL Nyhan, RK Naviaux… - Molecular Genetics and …, 2000 - Elsevier
… aciduria is an abnormality in the catabolism of lysine and tryptophan (5), in which abnormal quantities of 2-aminoadipic acid are found in body fluids along with 2-oxoadipic acid. Clinical …
Number of citations: 18 www.sciencedirect.com
J Leandro, T Dodatko, J Aten… - Human Molecular …, 2020 - academic.oup.com
… 2-oxoglutaric and 2-oxoadipic acid dehydrogenase complex. In summary, 2-oxoadipic acid is a … hybrid containing DHTKD1 displaying improved kinetics towards 2-oxoadipic acid. …
Number of citations: 19 academic.oup.com
A Schulze-Bergkamen, JG Okun, U Spiekerkötter… - Pediatric …, 2005 - nature.com
… PBMC, isolated from heparinized venous blood samples of these individuals were incubated for 5 days with palmitic acid or 2-oxoadipic acid (glutaric aciduria type I), respectively, and …
Number of citations: 17 www.nature.com
Y Zhang, S Ashok, E Seol, SK Ainala, SG Lee… - Biotechnology and …, 2014 - Springer
… C and pH 7.0 using 2oxoadipic acid as a substrate and NADH … were determined using 2-oxoadipic acid as a substrate and … The kinetics of Ae-LdhO for 2-oxoadipic acid, pyruvate, and 2…
Number of citations: 4 link.springer.com
K Shibata - Journal of Nutritional Science and Vitaminology, 2018 - jstage.jst.go.jp
… 2, urinary excretion of oxaloacetic acid 1 pyruvic acid (2.0-fold), 2-oxoglutairc acid (2.5fold), 2-oxoadipic acid (1.5-fold), 2-oxoisovaleric acid (7.6-fold), 2-oxo-3-methylvaleric acid (6.1-…
Number of citations: 6 www.jstage.jst.go.jp
BA Kenner, HF Clark, PW Kabler - Applied microbiology, 1961 - Am Soc Microbiol
… SUMMARY Conversion of 2-oxoadipic acid to lysine with Sac… The conversion efficiency of 2-oxoadipic acid to lysine was … Aeration, concentration of the added 2-oxoadipic acid, and …
Number of citations: 221 journals.asm.org

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